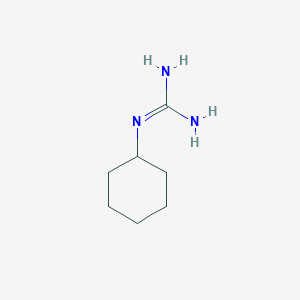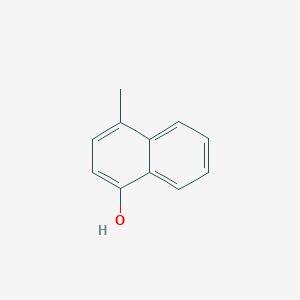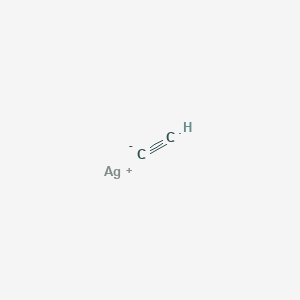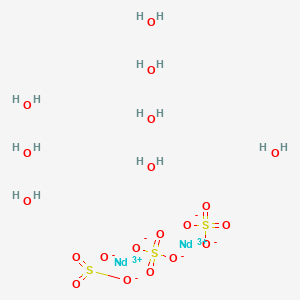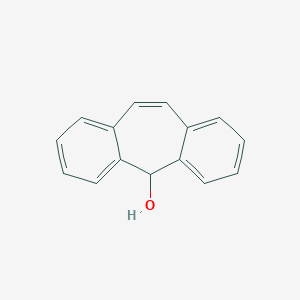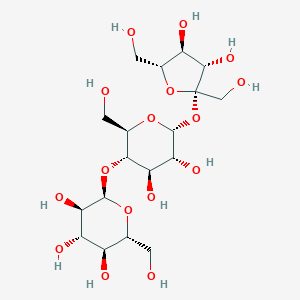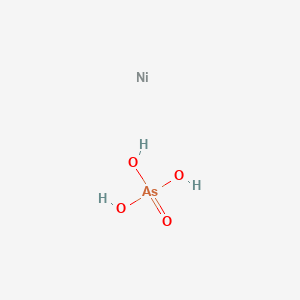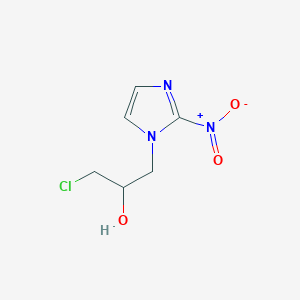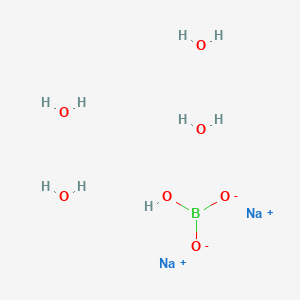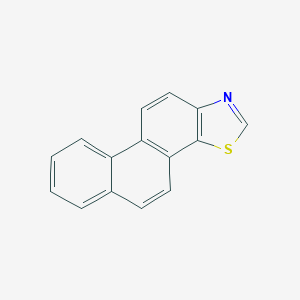
Phenanthro(2,1-d)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthro(2,1-d)thiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is composed of a phenanthrene ring fused with a thiazole ring and has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of phenanthro(2,1-d)thiazole is not fully understood. However, studies have suggested that the compound exerts its biological activity by interacting with various cellular targets, including DNA, enzymes, and receptors. It has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription, leading to cell death. Additionally, phenanthro(2,1-d)thiazole has been found to interact with G-protein-coupled receptors, leading to the inhibition of inflammatory and immune responses.
Efectos Bioquímicos Y Fisiológicos
Phenanthro(2,1-d)thiazole has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix, leading to the inhibition of tumor invasion and metastasis. Furthermore, phenanthro(2,1-d)thiazole has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using phenanthro(2,1-d)thiazole in laboratory experiments is its potent biological activity, which makes it a promising candidate for the development of novel therapeutics. Additionally, the synthesis of this compound is relatively simple and can be accomplished through various methods, making it readily available for use in research. However, one limitation of using phenanthro(2,1-d)thiazole in laboratory experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of phenanthro(2,1-d)thiazole. One area of research is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of phenanthro(2,1-d)thiazole and its interaction with cellular targets. Furthermore, the potential use of this compound in combination with other therapeutics for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of phenanthro(2,1-d)thiazole can be accomplished through various methods, including cyclization of 2-aminophenanthrene with α-bromoacetophenone followed by reaction with thiosemicarbazide. Another method involves the reaction of 2-bromo-9H-fluorene with thiosemicarbazide followed by cyclization with sodium ethoxide. These methods have been found to be effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
Phenanthro(2,1-d)thiazole has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been found to possess antimicrobial activity against a wide range of bacterial and fungal strains. Furthermore, phenanthro(2,1-d)thiazole has been found to exhibit anti-inflammatory and antiviral properties, making it a promising candidate for the treatment of various inflammatory and viral diseases.
Propiedades
Número CAS |
14635-33-7 |
|---|---|
Nombre del producto |
Phenanthro(2,1-d)thiazole |
Fórmula molecular |
C15H9NS |
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
naphtho[1,2-g][1,3]benzothiazole |
InChI |
InChI=1S/C15H9NS/c1-2-4-11-10(3-1)5-6-13-12(11)7-8-14-15(13)17-9-16-14/h1-9H |
Clave InChI |
OUXFGDZJCPQYRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3SC=N4 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3SC=N4 |
Otros números CAS |
14635-33-7 |
Sinónimos |
Phenanthro[2,1-d]thiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





